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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for
conducting a human mass balance study of pizuglanstat, a selective hematopoietic
prostaglandin D synthase (HPGDS) inhibitor, using a 14C label. The information is based on a
Phase 1 clinical study designed to characterize the absorption, metabolism, and excretion
(AME) of pizuglanstat.

Introduction

Pizuglanstat (also known as TAS-205) is an investigational drug for Duchenne muscular
dystrophy (DMD).[1][2] It acts by inhibiting hematopoietic prostaglandin D synthase (HPGDS),
an enzyme involved in the inflammatory response and progression of muscle necrosis in DMD.
[3][4][5] Understanding the AME properties of a new drug candidate is a critical component of
its clinical development program.[6][7] A human mass balance study using a radiolabeled
compound, typically with *4C, is the definitive method to determine the routes and rates of
excretion and to provide a comprehensive profile of the drug's metabolites.[6][7][8][9]

This document outlines the key quantitative data from a mass balance study of *C-labeled
pizuglanstat and provides a detailed protocol for replicating such a study.

Quantitative Data Summary
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The following tables summarize the key pharmacokinetic and mass balance data from a Phase
1 study in healthy adult male volunteers who received a single oral dose of 400 mg of
[**C]pizuglanstat (1 megabecquerel of radioactivity).[1][2]

Table 1: Pharmacokinetic Parameters of Pizuglanstat and Total Radioactivity in Plasma

Parameter Pizuglanstat Total Radioactivity
Tmax (median, h) 0.5 0.5
tY2 (geometric mean, h) 7.7 Not Reported

Tmax: Time to reach maximum plasma concentration; t¥2: Half-life

Table 2: Mean Cumulative Excretion of Radioactivity (% of Administered Dose)

Total (Urine +
Feces)

Time Post-Dose Urine Feces

Up to 168 hours 32.2% 66.1% 98.3%

Table 3: Distribution of Pizuglanstat and its Major Metabolite

Major Metabolite (Sulfate
Matrix Unchanged Pizuglanstat conjugate of hydroxyl
pizuglanstat)

Plasma Predominantly present Major metabolite identified
Urine Predominantly present Major metabolite identified
Feces Predominantly present Major metabolite identified

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of pizuglanstat and the workflow of a
typical mass balance study.
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Figure 1: Mechanism of action of pizuglanstat.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b15571709?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Study Start:
Healthy Volunteers

Administer single oral dose of
[14C]pizuglanstat (400 mg, 1 MBQ)

:

Sample Collection (up to 168h)

Blood/Plasma Urine Feces

SENJEVAGEWSTS

Total Radioactivity Quantification Metabolite Profiling & Identification
(Liquid Scintillation Counting - LSC) (LC-MS/MS)

Data Reporting:
Pharmacokinetics, Mass Balance,
Metabolite Profile

Click to download full resolution via product page

Figure 2: Experimental workflow for a 1#C pizuglanstat mass balance study.
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Experimental Protocols

The following protocols are based on the methodology reported in the Phase 1 mass balance
study of [**C]pizuglanstat.[1]

Study Design and Participant Enroliment

e Study Type: Phase 1, non-randomized, open-label, single-center mass balance study.
» Participants: Enroll a small cohort of healthy adult male volunteers (e.g., n=6).

« Inclusion Criteria: Healthy males, typically between 20 and 45 years of age, with a body
mass index (BMI) within a normal range. Participants must provide written informed consent.

o Exclusion Criteria: Clinically significant abnormalities, history of drug or alcohol abuse, use of
other medications, or participation in another clinical trial within a specified timeframe.

Dosing and Administration

» Radiolabeled Investigational Product: [**C]pizuglanstat.

o Dose: A single oral dose of a solution containing 400 mg of pizuglanstat with approximately 1
megabecquerel (MBq) of 14C radioactivity.

o Administration: Administer the dose to participants after an overnight fast.

Sample Collection

» Objective: To collect blood, urine, and feces over a sufficient period to ensure near-complete
recovery of the administered radioactivity (typically >95%).

» Blood/Plasma Collection:
o Collect samples prior to dosing (pre-dose).

o Collect post-dose samples at frequent intervals initially, then less frequently. A typical
schedule is: 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours, and then every 24 hours up to 168
hours post-dose.[1]
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o Collect blood in appropriate anticoagulant tubes (e.g., containing K2zEDTA).

o Process blood by centrifugation to separate plasma. Store plasma frozen (e.g., at -70°C)
until analysis.

» Urine Collection:
o Collect a pre-dose 24-hour urine sample.

o Collect post-dose urine in intervals, for example: 0-6, 6-12, and 12-24 hours, and then in
24-hour intervals up to 168 hours post-dose.[1]

o Record the total volume of each collection interval. Homogenize and take aliquots for
analysis. Store frozen.

» Feces Collection:
o Collect all fecal samples passed from the time of dosing up to 168 hours post-dose.[1]
o Record the time of each bowel movement and the total weight of the sample.

o Store samples frozen. Prior to analysis, samples from each 24-hour interval may be
pooled and homogenized.

Bioanalytical Methods

o Quantification of Total Radioactivity:
o Method: Liquid Scintillation Counting (LSC).[1]
o Procedure:

» Accurately measure aliquots of plasma, urine, or fecal homogenates into scintillation
vials.

» Add an appropriate scintillation cocktail.

» Analyze the samples using a liquid scintillation counter to determine the disintegrations
per minute (DPM).
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» Use the DPM values to calculate the concentration of radioactivity in each sample and
the cumulative percentage of the administered dose excreted over time.[1]

» Metabolite Profiling and Identification:
o Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

o Procedure:

Pool samples to create representative samples for analysis (e.g., plasma pooled over a
time interval, urine up to 24 hours, feces up to 96 hours).[10]

» Extract the drug and metabolites from the biological matrix.

» Separate the components using a high-performance liquid chromatography (HPLC)
system.

» Detect and identify the parent drug and its metabolites using a tandem mass
spectrometer.

» Elucidate the chemical structures of the metabolites based on their mass spectral data.

[1]

Data Analysis and Reporting

e Pharmacokinetics: Calculate pharmacokinetic parameters for both the parent drug
(pizuglanstat) and total radioactivity in plasma, including Cmax, Tmax, AUC, and t¥%.

e Mass Balance: Calculate the cumulative excretion of radioactivity in urine and feces as a
percentage of the administered dose. Determine the overall recovery.

o Metabolite Profile: Quantify the relative abundance of the parent drug and each metabolite in
plasma, urine, and feces, typically expressed as a percentage of the total radioactivity in that
matrix.

Safety and Tolerability

e Monitor participants throughout the study for any adverse events (AES).
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o Conduct safety assessments, including physical examinations, vital signs,
electrocardiograms (ECGs), and clinical laboratory tests at baseline and at the end of the
study. Two participants in the original study reported non-severe urticaria.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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